molecular formula C5Cl3F3N2 B6328399 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine CAS No. 97904-06-8

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine

Cat. No. B6328399
CAS RN: 97904-06-8
M. Wt: 251.42 g/mol
InChI Key: NMWPQMZXCHZGGL-UHFFFAOYSA-N
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Description

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine (5-CDFM) is a halogenated pyrimidine which has been widely studied for its applications in chemical synthesis, scientific research, and laboratory experiments. 5-CDFM has become a popular research compound due to its unique properties and potential applications in a wide range of fields.

Scientific Research Applications

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of halogenated pyrimidines, as well as the reactivity of halogenated compounds in general. 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has also been used in the study of drug metabolism and the effects of halogenated compounds on the human body. Additionally, 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been used in the study of the effects of halogenated compounds on the environment.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine is not fully understood, but it is believed to involve the formation of reactive intermediates which can react with other molecules. These reactive intermediates are believed to be formed when 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine is exposed to light or when it reacts with other molecules. The reactive intermediates can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine have not been extensively studied. However, it is known that 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has a wide range of effects on the human body, including effects on the immune system, metabolism, and the nervous system. Additionally, 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been shown to have an effect on the endocrine system, as well as an effect on the reproductive system.

Advantages and Limitations for Lab Experiments

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized from commercially available materials. Additionally, it is relatively non-toxic and has a low environmental impact. However, there are some limitations to using 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine in laboratory experiments. It is a relatively expensive compound and its reactivity can vary depending on the conditions of the experiment.

Future Directions

There are several potential future directions for the study of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine. These include further research into the mechanism of action of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine, as well as the development of new methods for its synthesis and applications. Additionally, further research into the biochemical and physiological effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine could lead to new insights into the effects of halogenated compounds on the human body. Finally, further research into the environmental effects of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine could lead to new methods for reducing its environmental impact.

Synthesis Methods

The synthesis of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine has been studied by numerous research groups and several methods have been developed. The most common method is the synthesis of 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine from 5-chloro-2-chloro-4,6-difluoropyrimidine (5-CCDF) by a reaction with chlorodifluoromethane (CHClF2). This method involves the reaction of 5-CCDF with CHClF2 in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically carried out at room temperature and the product is isolated by chromatography.

properties

IUPAC Name

5-chloro-2-[dichloro(fluoro)methyl]-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl3F3N2/c6-1-2(9)12-4(5(7,8)11)13-3(1)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWPQMZXCHZGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(F)(Cl)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl3F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200034
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoro-pyrimidine

CAS RN

97904-06-8
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97904-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(dichlorofluoromethyl)-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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